
13,14-Dimethyloctacosanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-Dimethyloctacosanedioic acid is a very long-chain fatty acid with an aliphatic tail containing 30 carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dimethyloctacosanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method is the oxidation of castor oil with nitric acid, which splits the carbon chain close to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound can involve the use of microbial fermentation processes. Certain bacteria, such as those from the genus Thermotoga, are known to produce this compound as part of their lipid metabolism .
Análisis De Reacciones Químicas
Types of Reactions: 13,14-Dimethyloctacosanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Esterification: The carboxyl groups can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is used for reduction.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used for esterification reactions.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
13,14-Dimethyloctacosanedioic acid has several applications in scientific research:
Chemistry: It is used as a substrate in the study of lipid metabolism and fatty acid oxidation.
Medicine: Research is ongoing to explore its potential as a biomarker for certain metabolic disorders.
Industry: It is used in the production of polyamides, adhesives, lubricants, and polyesters.
Mecanismo De Acción
The mechanism of action of 13,14-Dimethyloctacosanedioic acid involves its incorporation into lipid membranes, where it influences membrane fluidity and stability. The compound’s long aliphatic chain and branched structure allow it to span the lipid bilayer, providing structural integrity and resistance to oxidative damage .
Comparación Con Compuestos Similares
13,16-Dimethyloctacosanedioic acid: Another long-chain dicarboxylic acid with similar structural properties.
15,16-Dimethyltriacontanedioic acid: A longer-chain dicarboxylic acid with additional methyl branches.
Uniqueness: 13,14-Dimethyloctacosanedioic acid is unique due to its specific branching pattern and chain length, which confer distinct physical and chemical properties. Its presence in certain bacterial species’ lipid membranes highlights its role in adapting to extreme environmental conditions .
Propiedades
Número CAS |
189820-37-9 |
|---|---|
Fórmula molecular |
C30H58O4 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
13,14-dimethyloctacosanedioic acid |
InChI |
InChI=1S/C30H58O4/c1-27(23-19-15-11-7-4-3-5-9-13-17-21-25-29(31)32)28(2)24-20-16-12-8-6-10-14-18-22-26-30(33)34/h27-28H,3-26H2,1-2H3,(H,31,32)(H,33,34) |
Clave InChI |
BWSMSGXFEDFDNR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCCC(=O)O)C(C)CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
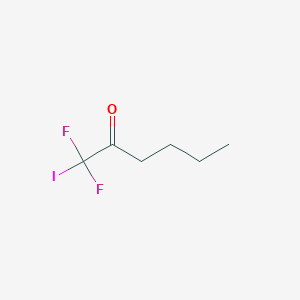

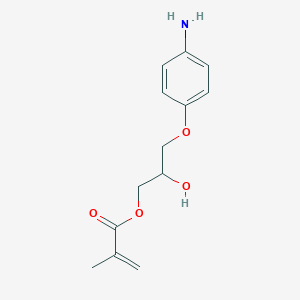

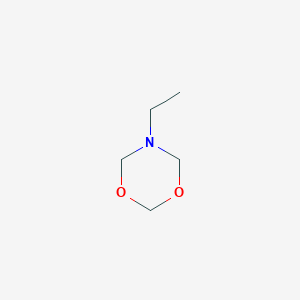
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
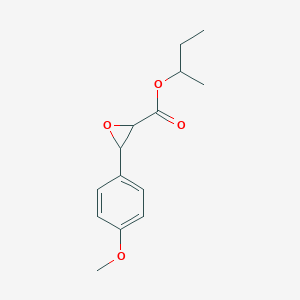
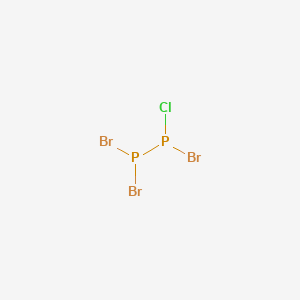
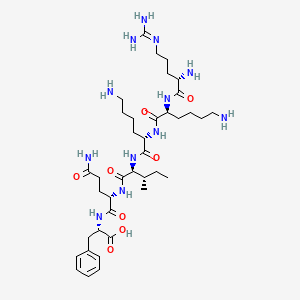
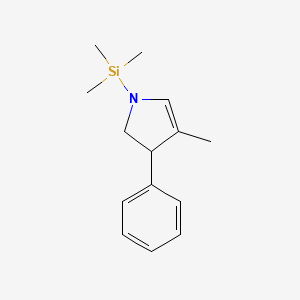
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
